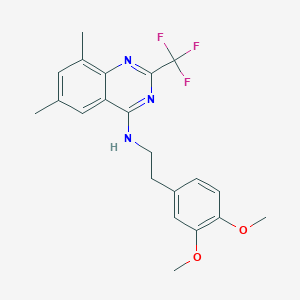

![molecular formula C15H17N5O3 B2364591 N-((6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-2,5-二甲基呋喃-3-甲酰胺 CAS No. 2034326-64-0](/img/structure/B2364591.png)

N-((6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-2,5-二甲基呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

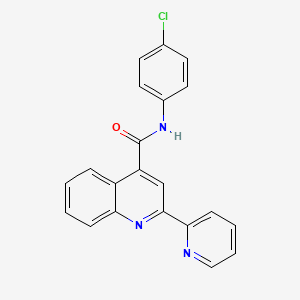

The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, energetic materials based on a fused-triazole backbone with two C-amino groups as substituents were designed and synthesized . Another study reported the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This technique can be used to determine the crystal structure of a compound, providing insights into its molecular geometry, bond lengths, and angles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials involved the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound exhibited excellent thermal stability (Td = 305 °C) and a remarkable measured density of 1.91 g cm −3 at 20 °C .科学研究应用

Antibacterial Activity

This compound has shown promise in the field of antibacterial research. A series of derivatives have been synthesized and evaluated for their in vitro antibacterial activity using the microbroth dilution method. Some derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antitumor Activity

Derivatives of this compound have been assessed for their antitumor properties. They have demonstrated effective antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma), Bewo (choriocarcinoma), and MCF-7 (breast carcinoma) .

Drug Design

The structural framework of this compound allows for its use in structure-based drug design. It can serve as a scaffold for developing selective inhibitors for various targets, such as c-Met kinase, which is implicated in cancer progression .

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial in pharmaceuticals, and this compound can be used as a precursor for synthesizing a wide range of nitrogen-containing heterocyclic compounds with potential physiological activities .

Development of Antimicrobial Agents

Given the urgent need for new antimicrobial agents, this compound’s derivatives can be explored further to develop novel agents that could potentially overcome microbial resistance and exhibit a broad antimicrobial spectrum .

Pharmacological Studies

The compound can be used in pharmacological studies to understand the structure-activity relationship (SAR) of triazolopyridazine derivatives, which is essential for the rational design of more potent and selective drugs .

作用机制

安全和危害

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. One study found that a similar compound caused a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

未来方向

The future directions in the research of similar compounds involve the design and synthesis of next-generation fused ring energetic materials for different applications . The goal is to develop compounds with improved properties such as thermal stability, density, and sensitivity towards external stimuli .

属性

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWZOQPPFIIAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)

![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)

![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)